4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole
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Overview
Description
4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trichloromethyl group and dimethyl substitutions on the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane: Shares the trichloromethyl group but differs in the core structure.
4,5-Dimethyl-1,2-phenylenediamine: Similar in terms of the dimethyl substitutions but lacks the trichloromethyl group.
Uniqueness: 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole is unique due to the combination of the benzimidazole core with the trichloromethyl and dimethyl substitutions. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
827042-57-9 |
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Molecular Formula |
C10H9Cl3N2 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9Cl3N2/c1-5-3-4-7-8(6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
HHMVFOMOMUMHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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